6-(benzo[d][1,3]dioxol-5-yl)pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c14-10-4-7(12-11(15)13-10)6-1-2-8-9(3-6)17-5-16-8/h1-4H,5H2,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIQGRLTQJJKGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=O)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 6-(benzo[d]dioxol-5-yl)pyrimidine-2,4(1H,3H)-dione typically involves constructing the pyrimidine-2,4-dione ring system followed by functionalization at the 6-position with the benzo[d]dioxol-5-yl substituent. The key synthetic steps include:
- Formation of the pyrimidine-2,4-dione core, often starting from 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione or related precursors.
- Introduction of the benzo[d]dioxol-5-yl group via coupling or condensation reactions involving aldehydes or aromatic amines bearing the benzo[d]dioxol moiety.
- Purification by recrystallization or chromatographic methods.
Specific Synthetic Routes and Conditions
Reaction of 6-Amino-1,3-dimethylpyrimidine-2,4-dione with Piperonal
Piperonal (3,4-methylenedioxybenzaldehyde) is a key reagent for introducing the benzo[d]dioxol-5-yl group. The general procedure involves:
- Dissolving 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione in ethanol.
- Adding piperonal in stoichiometric amounts.
- Stirring the reaction mixture at moderate temperatures (around 35°C) for 2 hours.
- The reaction proceeds via condensation between the amino group at the 6-position of the pyrimidine ring and the aldehyde group of piperonal, forming the substituted pyrimidine derivative.
This method yields the desired 6-(benzo[d]dioxol-5-yl)pyrimidine-2,4-dione with moderate to good yields, depending on reaction conditions and purification steps.
Use of Formaldehyde and Amines for Bis-Pyrimido[4,5-d]pyrimidine Derivatives
Although primarily used for bis-pyrimido derivatives, the reaction of 6-amino-1,3-dimethylpyrimidine-2,4-dione with formaldehyde and aromatic amines bearing benzo[d]dioxol groups can lead to substituted pyrimidine derivatives. The procedure includes:
- Mixing 6-amino-1,3-dimethylpyrimidine-2,4-dione with formaldehyde and the aromatic amine in ethanol.
- Stirring at controlled temperatures (35°C) for several hours.
- Isolation of the product by filtration and recrystallization.
This approach allows for structural diversification and incorporation of the benzo[d]dioxol moiety at the 6-position.
Reaction Conditions and Optimization
| Parameter | Typical Condition | Notes |
|---|---|---|
| Solvent | Ethanol | Commonly used for good solubility and reaction rate |
| Temperature | 25–40 °C | Mild heating accelerates condensation |
| Reaction Time | 2–3 hours | Sufficient for complete conversion |
| Molar Ratios | Pyrimidine: Aldehyde: Amine = 1:1:1 | Stoichiometric or slight excess of aldehyde/amine |
| Purification | Recrystallization from ethanol | Ensures high purity of the final compound |
| Yield | 30–93% | Yield varies with substrate and reaction optimization |
Mechanistic Insights
The key step in the synthesis is a nucleophilic addition-elimination (condensation) reaction between the amino group at the 6-position of the pyrimidine ring and the aldehyde group of piperonal. This forms an imine intermediate, which can tautomerize or undergo further cyclization depending on the reaction conditions. The methylenedioxy group in piperonal stabilizes the aromatic ring and influences the electronic properties, facilitating selective substitution at the 6-position.
Research Findings and Spectral Characterization
- The synthesized compounds exhibit characteristic IR absorption bands corresponding to NH and CO groups of the pyrimidine-2,4-dione ring (around 3068–3005 cm⁻¹ for NH and 1789–1686 cm⁻¹ for CO).
- ^1H NMR spectra show singlets for methyl groups on the pyrimidine ring and the benzo[d]dioxol protons, confirming substitution.
- Elemental analyses are consistent with calculated values, confirming the purity and correct molecular formula of the synthesized compounds.
Summary Table of Preparation Methods
Additional Notes
- The synthesis can be adapted to isotopically labeled compounds, such as deuterated analogs, by using isotopically enriched intermediates, which is valuable for pharmacokinetic studies.
- The presence of electron-donating groups like methylenedioxy enhances the reactivity of the aromatic aldehyde in condensation reactions, improving yields.
- Purification by recrystallization from ethanol is preferred for obtaining high-purity products suitable for further biological evaluation or pharmaceutical application.
Chemical Reactions Analysis
Types of Reactions: 6-(Benzo[d][1,3]dioxol-5-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 6-(benzo[d][1,3]dioxol-5-yl)pyrimidine-2,4(1H,3H)-dione is , with a molecular weight of approximately 244.20 g/mol. The compound features two nitrogen atoms within its pyrimidine ring and multiple functional groups that contribute to its reactivity and biological activity.
Anticancer Activity
Recent studies have indicated that compounds containing the pyrimidine structure exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, similar derivatives have been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo pyrimidine synthesis pathway crucial for cancer cell growth .
Anti-inflammatory Properties
The design of this compound also suggests potential applications in anti-inflammatory therapies. The benzo[d][1,3]dioxole moiety can enhance the compound's ability to interact with biological targets involved in inflammatory responses. Preliminary evaluations suggest that this compound may modulate inflammatory pathways effectively.
Antiviral Activity
Research into antiviral applications has highlighted the potential of pyrimidine derivatives to inhibit viral replication. The structural similarities between this compound and known antiviral agents suggest that it may exhibit similar properties against various viruses .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Benzo[d][1,3]dioxole Moiety : This can be achieved through the reaction of catechol with formaldehyde under acidic conditions.
- Synthesis of the Pyrimidine Ring : Cyclization reactions involving appropriate precursors such as amidines and β-diketones are commonly used.
- Final Coupling Reactions : These reactions involve coupling the synthesized intermediates to form the final product.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are utilized for characterization.
Case Study 1: Anticancer Efficacy
A study investigating the anticancer efficacy of pyrimidine derivatives found that compounds similar to this compound exhibited significant cytotoxic effects on various cancer cell lines. The study utilized both in vitro assays and molecular docking simulations to assess binding affinities to target enzymes involved in cancer metabolism.
Case Study 2: Anti-inflammatory Mechanism
In another study focused on anti-inflammatory mechanisms, researchers evaluated the effects of pyrimidine-based compounds on cytokine production in immune cells. The results indicated that these compounds could significantly reduce pro-inflammatory cytokines in vitro, suggesting their potential for therapeutic use in inflammatory diseases .
Mechanism of Action
The mechanism by which 6-(benzo[d][1,3]dioxol-5-yl)pyrimidine-2,4(1H,3H)-dione exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(a) 6-Amino-1-(benzo[d][1,3]dioxol-5-ylmethyl)pyrimidine-2,4(1H,3H)-dione
This derivative replaces the direct aryl linkage with a methylene bridge, enhancing conformational flexibility. Such modifications are critical for optimizing pharmacokinetic profiles .
(b) (S)-6-(1-(Benzo[d][1,3]dioxol-5-yl)ethyl)amino)-3-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione
Patent 9,585,883 (Compound 67) describes this analog, where a trifluoroethyl group at position 3 increases electronegativity and metabolic stability. The (S)-configured ethylamine linker may enhance target selectivity, as evidenced by its synthesis for undisclosed therapeutic applications .
Key Comparison Table 1: Benzo[d][1,3]dioxol-Containing Pyrimidine-diones
Pyrido[2,3-d]pyrimidine-diones
Pyrido[2,3-d]pyrimidine-diones, such as 6-(hydroxybenzoyl)-1-methyl derivatives (6a–d), share the pyrimidine-dione core but incorporate a fused pyridine ring. These compounds exhibit HOMO-LUMO gaps of 3.91–4.10 eV, indicating tunable electronic properties for redox-mediated bioactivity.
Key Comparison Table 2: Pyrido[2,3-d]pyrimidine-diones
Thieno[2,3-d]pyrimidine-diones
Thieno[2,3-d]pyrimidine-diones, such as 6-(imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenyl derivatives, demonstrate moderate antimicrobial activity. Against P. aeruginosa, one analog exhibited an MIC < 1 µg/mL, outperforming streptomycin. However, docking studies failed to correlate this activity with TrmD inhibition, suggesting alternative mechanisms .
Key Comparison Table 3: Antimicrobial Thieno[2,3-d]pyrimidine-diones
Uracil-Based Bis(pyrimidine-diones)
Despite this, their "hybrid" design combining hydrophilic and lipophilic groups enables moderate antioxidant activity .
Biological Activity
6-(benzo[d][1,3]dioxol-5-yl)pyrimidine-2,4(1H,3H)-dione is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound is characterized by the presence of a pyrimidine ring substituted with a benzo[d][1,3]dioxole moiety. Its molecular formula is , and it has a molecular weight of 220.19 g/mol. The structural framework suggests potential interactions with various biological targets due to the presence of both electron-rich and electron-poor regions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
-
Anticancer Activity :
- In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it demonstrated significant cytotoxic effects against human breast cancer (MCF-7) and liver cancer (HepG2) cells with IC50 values in the low micromolar range (10-30 µM) .
- Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .
-
Antidiabetic Potential :
- Recent investigations have highlighted its ability to inhibit α-amylase and α-glucosidase enzymes, which are crucial for carbohydrate metabolism. The compound exhibited IC50 values of 0.85 µM against α-amylase and 0.68 µM against α-glucosidase, indicating potent antidiabetic activity .
- In vivo studies using streptozotocin-induced diabetic mice showed significant reductions in blood glucose levels after administration of the compound over a period of time .
-
Neuroprotective Effects :
- Some studies suggest that this compound may have neuroprotective properties. It has been shown to reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents .
- The mechanism appears to involve the modulation of reactive oxygen species (ROS) production and enhancement of antioxidant enzyme activity.
Data Table: Biological Activities Summary
| Activity | Cell Line/Model | IC50 Value | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 10-30 µM | Induction of apoptosis |
| HepG2 (Liver Cancer) | 10-30 µM | Caspase activation | |
| Antidiabetic | α-Amylase | 0.85 µM | Enzyme inhibition |
| α-Glucosidase | 0.68 µM | Enzyme inhibition | |
| Neuroprotective | Neuronal Cell Cultures | N/A | Reduction of oxidative stress |
Case Study 1: Anticancer Activity
A study published in MDPI investigated the effects of various benzodioxole derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity through apoptosis induction mechanisms involving mitochondrial pathways .
Case Study 2: Antidiabetic Effects
In a recent study focusing on antidiabetic agents, researchers tested several derivatives against diabetes models. The findings revealed that compounds with similar structures effectively lowered blood glucose levels in diabetic mice models when administered at specific dosages over a defined period .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-(benzo[d][1,3]dioxol-5-yl)pyrimidine-2,4(1H,3H)-dione derivatives?
- Methodology : Common routes include:
- Cyclocondensation : Reacting intermediates (e.g., N’-benzoyl derivatives) with reagents like phosphorous oxychloride (POCl₃) under reflux, followed by hydrolysis .
- Alkylation : Using benzyl chlorides or chloroacetamides in DMF with potassium carbonate (K₂CO₃) as a base, yielding alkylated derivatives (e.g., 1-alkyl-5-methyl-6-substituted compounds) .
- Heterocycle Formation : Thioacetamide in acetic acid reacts with α-bromoacetyl intermediates to form thiazole-containing derivatives .
Q. How is the structural integrity of synthesized derivatives confirmed experimentally?
- Characterization Techniques :
- Spectroscopy : ¹H/¹³C NMR (e.g., δ = 3.53 ppm for N–CH₃ in DMSO-d₆) and FT-IR (e.g., carbonyl stretches at ~1700 cm⁻¹) .
- X-ray Diffraction : Single-crystal analysis validates bond lengths and angles, as in 6a–d derivatives .
- Mass Spectrometry : ESI-HRMS confirms molecular weights (e.g., m/z 310.17 [M + H]⁺) .
Q. What basic biological screening methods are used to assess activity?
- Antimicrobial Assays : Derivatives are screened against bacterial/fungal strains via broth microdilution, with MIC values reported (e.g., 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl} derivatives showing potent activity) .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) elucidate electronic properties and reactivity?
- Methodology :
- DFT/B3LYP/6-311+G(d,p) : Calculates HOMO-LUMO gaps (ΔE = 3.91–4.10 eV) to predict charge transfer and stability .
- Natural Bond Orbital (NBO) Analysis : Identifies hyperconjugative interactions (e.g., LP(O) → σ*(C–N)) .
- Molecular Electrostatic Potential (MEP) : Maps nucleophilic/electrophilic sites (e.g., negative potentials near carbonyl groups) .
Q. What strategies optimize regioselectivity in alkylation or cyclization reactions?
- Key Factors :
- Solvent Effects : DMF promotes alkylation efficiency over THF due to higher polarity .
- Catalytic Conditions : p-Toluenesulfonic acid in THF under reflux enhances cyclization yields (e.g., 92% for 6a) .
- Temperature Control : POCl₃-mediated reactions at 0–60°C improve regioselectivity for pyrimidine N-alkylation .
Q. How can contradictory spectroscopic or biological data be resolved?
- Validation Approaches :
- Cross-Technique Correlation : Compare NMR shifts with DFT-predicted values (e.g., δ = 8.42 ppm for pyridyl C5–H in 6a matches TD-DFT calculations) .
- Impurity Profiling : HPLC (C18 column, 25-min cycle) detects byproducts affecting bioactivity .
- Dose-Response Studies : Re-evaluate MIC values under standardized conditions to address variability .
Q. What structure-activity relationships (SAR) guide derivative design for enhanced bioactivity?
- Critical Substituents :
- Electron-Withdrawing Groups : Fluoro or chloro substituents on the benzoyl ring (e.g., 6b) increase antimicrobial potency .
- Alkyl Chain Length : Longer chains (e.g., ethyl vs. methyl) in 1-alkyl derivatives improve membrane permeability .
- Heterocyclic Moieties : Thiazole or oxadiazole rings enhance kinase inhibition (e.g., cyclin-dependent kinase targets) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
